1-[1-(Aminomethyl)-3-methylcyclopentyl]propan-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Aminomethyl)-3-methylcyclopentyl]propan-1-ol typically involves the reaction of 3-methylcyclopentanone with formaldehyde and hydrogen cyanide, followed by reduction with hydrogen in the presence of a catalyst . The reaction conditions include maintaining a temperature range of 50-60°C and using solvents such as methanol or ethanol .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and continuous flow systems to ensure high yield and purity. The process involves the same synthetic route but optimized for industrial conditions, including precise temperature control, efficient mixing, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-[1-(Aminomethyl)-3-methylcyclopentyl]propan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Hydrochloric acid or sulfuric acid as catalysts at elevated temperatures.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Secondary or tertiary alcohols and amines.
Substitution: Halides, esters, or other substituted derivatives.
Scientific Research Applications
1-[1-(Aminomethyl)-3-methylcyclopentyl]propan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)-3-methylcyclopentyl]propan-1-ol involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, modulating biochemical pathways and cellular processes . The compound’s unique structure allows it to bind to active sites of enzymes or receptors, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(Aminomethyl)cyclopentyl]propan-1-ol
- 1-[1-(Aminomethyl)-3-ethylcyclopentyl]propan-1-ol
- 1-[1-(Aminomethyl)-3-methylcyclohexyl]propan-1-ol
Uniqueness
1-[1-(Aminomethyl)-3-methylcyclopentyl]propan-1-ol stands out due to its specific cyclopentane structure, which imparts unique chemical and physical properties. This structure enhances its reactivity and makes it a versatile compound in various applications .
Properties
Molecular Formula |
C10H21NO |
---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
1-[1-(aminomethyl)-3-methylcyclopentyl]propan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-3-9(12)10(7-11)5-4-8(2)6-10/h8-9,12H,3-7,11H2,1-2H3 |
InChI Key |
HPTPLAKURFQNBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1(CCC(C1)C)CN)O |
Origin of Product |
United States |
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